molecular formula C17H17FN4OS B2988932 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide CAS No. 1421498-64-7

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2988932
CAS No.: 1421498-64-7
M. Wt: 344.41
InChI Key: SRWNCUNVJIMOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide (CAS 1421498-64-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 17 H 17 FN 4 OS and a molecular weight of 344.4 g/mol, its structure incorporates several pharmacologically active motifs, including a 3,5-dimethylpyrazole ring, a central thiazole, and a 2-fluorobenzamide group . This specific arrangement of heterocycles suggests a broad spectrum of potential biological activities and makes it a valuable scaffold for developing novel therapeutic agents. Research Applications and Potential This compound is primarily used in scientific research as a key intermediate or lead compound. Its complex structure, featuring both pyrazole and thiazole moieties, is commonly associated with various pharmacological properties. Heterocycles containing nitrogen and sulfur, like pyrazole and thiazole, have received great attention due to their wide range of pharmacological and industrial applications . Specifically, pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . Thiazole compounds also demonstrate antibacterial, anti-inflammatory, antifungal, antihypertensive, neuroleptic, and antimalarial properties . Furthermore, research into similar compounds has shown that the 3,5-dimethyl substitution on the pyrazole ring can be a critical structural feature for potent biological activity, such as in the inhibition of specific enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Handling and Usage This product is intended for non-human research applications only. It is not designed for diagnostic, therapeutic, or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c1-11-9-12(2)22(21-11)17-20-13(10-24-17)7-8-19-16(23)14-5-3-4-6-15(14)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWNCUNVJIMOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 386.5 g/mol
  • SMILES Notation : CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)

Research indicates that compounds with a similar structure exhibit various biological activities, primarily through inhibition of specific enzymes and receptors. The thiazole and pyrazole moieties are known to interact with biological targets effectively.

Inhibition of Histone Demethylases

One notable mechanism is the inhibition of histone demethylases (KDMs), which play a crucial role in epigenetic regulation. For instance, derivatives of thiazole and pyrazole have been shown to inhibit KDM4 and KDM5 subfamilies, which are involved in cancer progression. These compounds bind to the Fe(II) site in the active site of these enzymes, preventing substrate access and subsequent demethylation reactions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound Target Activity IC50 Value (µM) Reference
Compound AKDM4Inhibition0.25
Compound BKDM5Inhibition0.30
Compound CPBP4Binding-6.6 kcal/mol

Case Study 1: Anticancer Activity

A study focused on a structurally similar thiazole-pyrazole compound demonstrated significant anticancer activity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This suggests a potential application for this compound in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of related thiazole derivatives. The results indicated that these compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 1421493-30-2)

This analog shares the thiazole-pyrazole-ethyl backbone with the target compound but differs in the benzamide substituent. The para-position of the benzamide is functionalized with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) instead of the ortho-fluorine. Key comparisons include:

  • Solubility : The polar sulfonamide group could enhance aqueous solubility relative to the fluorine-substituted analog.
  • Steric Impact : The bulkier sulfamoyl group may introduce steric hindrance, affecting binding pocket accessibility .

Structural Analog 2: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)methanesulfonamide (CAS 1428359-07-2)

This compound replaces the benzamide moiety with a methanesulfonamide group and lacks the 3,5-dimethyl substitution on the pyrazole. Notable differences include:

  • Polarity : Methanesulfonamide’s high polarity may limit passive diffusion across biological membranes compared to the fluorobenzamide group.
  • Steric Profile : The smaller sulfonamide substituent could allow tighter binding in sterically constrained active sites .

Structural Analog 3: 3-Fluoro-4-(methylsulfamoyl)benzoic Acid (CAS 1503725-93-6)

This benzoic acid derivative features a meta-fluorine and para-methylsulfamoyl group. Key distinctions from the target compound include:

  • Substituent Orientation : The meta-fluorine vs. ortho-fluorine positioning may lead to divergent electronic and conformational effects on binding partners.
  • Functional Groups : The absence of a thiazole-pyrazole-ethyl chain limits its utility in targets requiring extended hydrophobic or π-π interactions .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureTime (h)Yield (%)
2-Fluorobenzoyl chloridePyridineRT1870
Thiazole-ethylamineDMF50°C1275

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question

  • 1H/13C NMR : Assign peaks for the pyrazole (δ 2.2–2.5 ppm, CH3_3), thiazole (δ 6.8–7.1 ppm, C-H), and fluorobenzamide (δ 7.3–7.8 ppm, aromatic H) .
  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm1^{-1}) and thiazole C=N (1550–1600 cm1^{-1}) stretches .
  • HRMS : Validate molecular ion [M+H]+^+ with <2 ppm error .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S, F values (±0.3%) .

How is X-ray crystallography employed to resolve structural ambiguities, and what intermolecular interactions stabilize the crystal lattice?

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : SHELXL-2018 for structure solution; anisotropic displacement parameters for non-H atoms; riding model for H-atoms .
  • Key Interactions :
    • Classical H-bonds : N–H···N between pyrazole and thiazole moieties (2.8–3.0 Å) .
    • Non-classical H-bonds : C–H···O/F stabilizing packing (e.g., C4–H4···F2, 2.9 Å) .
    • π-π stacking : Between fluorobenzamide and pyrazole rings (3.5–4.0 Å) .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP1\overline{1}
R-factor<0.05
H-bond donors/acceptors2/4

How can researchers evaluate the compound’s biological activity, particularly enzyme inhibition or receptor modulation?

Advanced Research Question

  • Target Selection : Prioritize enzymes with thiazole/pyrazole-binding pockets (e.g., PFOR enzyme in anaerobic organisms) .
  • Assay Design :
    • In vitro inhibition : Measure IC50_{50} via spectrophotometric assays (e.g., NADH oxidation for PFOR) .
    • SK Channel Modulation : Use patch-clamp electrophysiology to assess EC50_{50} (e.g., SK2/SK3 channels, EC50_{50} = 0.14–1.8 μM) .
  • Controls : Include nitazoxanide (PFOR inhibitor) and NS13001 (SK channel modulator) as benchmarks .

What computational methods are suitable for predicting binding modes and electronic properties?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR or SK channels. Focus on hydrogen bonds with active-site residues (e.g., Arg148 in PFOR) .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to compute electrostatic potential maps, HOMO-LUMO gaps (≈4.5 eV), and charge distribution on the fluorobenzamide group .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

How should contradictory data in biological assays (e.g., variable IC50_{50}50​ values) be addressed?

Advanced Research Question

  • Replicate Experiments : Perform triplicate assays with fresh stock solutions to rule out degradation .
  • Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological vs. pathological conditions .
  • Meta-Analysis : Compare data across studies (e.g., PFOR IC50_{50} = 2.5 μM vs. 4.1 μM) to identify outliers due to assay sensitivity .
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to exclude decomposition artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.